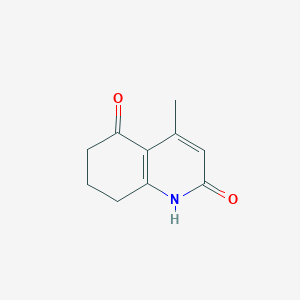






|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:6]=2[O:5][C:4](=O)[CH:3]=1.[NH3:14]>>[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:6]=2[NH:14][C:4](=[O:5])[CH:3]=1
|


|
Name
|
4-methyl-5,6,7,8-tetrahydro- cumarin-5-one
|
|
Quantity
|
4.46 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(OC=2CCCC(C12)=O)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
DISTILLATION
|
|
Details
|
the methanolic ammonia is distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is recrystallised from ethanol using activated charcoal
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC(NC=2CCCC(C12)=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |